molecular formula C7H12O B1600898 2-Cyclohexene-1-methanol CAS No. 3309-97-5

2-Cyclohexene-1-methanol

Cat. No.: B1600898
CAS No.: 3309-97-5
M. Wt: 112.17 g/mol
InChI Key: TZTRNALMVOGNSM-UHFFFAOYSA-N
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Description

2-Cyclohexene-1-methanol is an organic compound with the molecular formula C7H12O. It is a cyclohexene ring functionalized with a hydroxymethyl group. This compound is a colorless liquid and is known for its use in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexene-1-methanol can be synthesized through the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde, which is then hydrogenated to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of supported metal catalysts to facilitate the hydroformylation and hydrogenation reactions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexene-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclohexene-1-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxymethyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a single bond .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a cyclohexene ring and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

cyclohex-2-en-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTRNALMVOGNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454517
Record name 2-Cyclohexene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3309-97-5
Record name 2-Cyclohexene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexene-1-methanol
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2-Cyclohexene-1-methanol
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Reactant of Route 4
2-Cyclohexene-1-methanol
Reactant of Route 5
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Reactant of Route 6
2-Cyclohexene-1-methanol

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